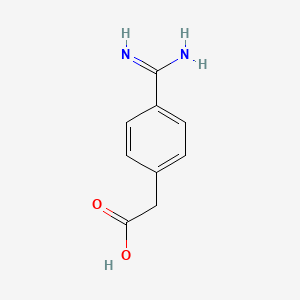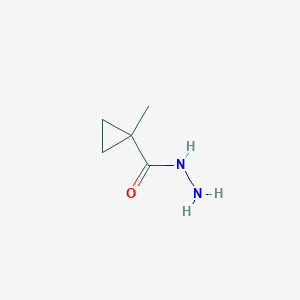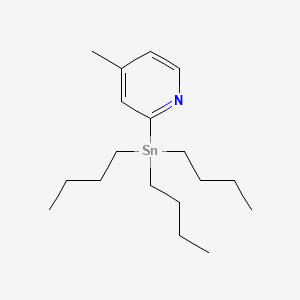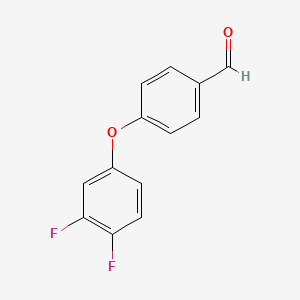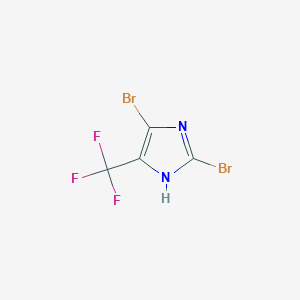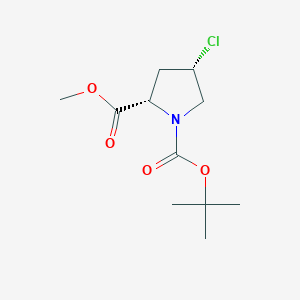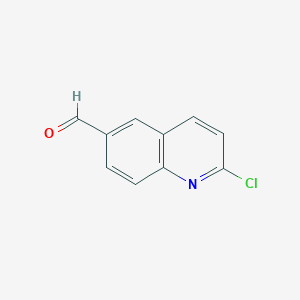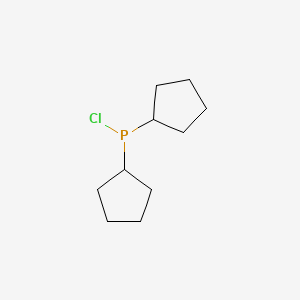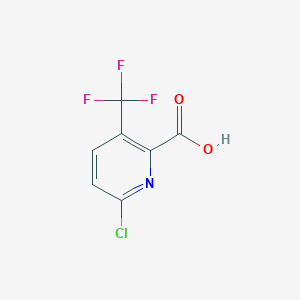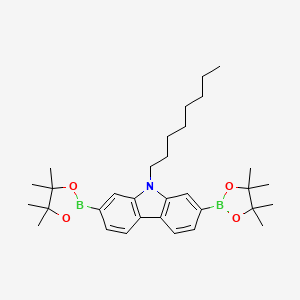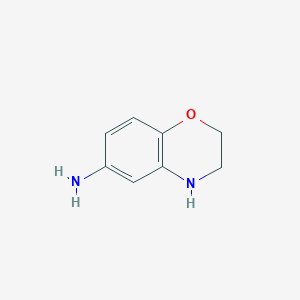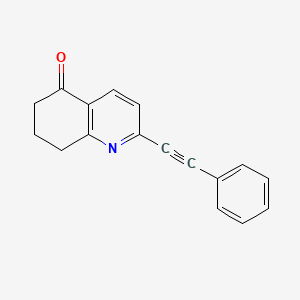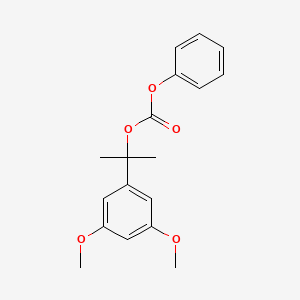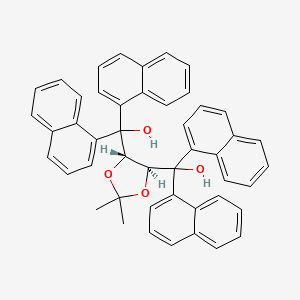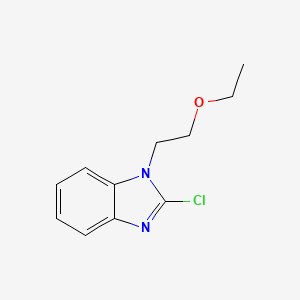
2-氯-1-(2-乙氧基乙基)-1H-苯并咪唑
描述
2-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole, also known as CEB, is a heterocyclic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a white crystalline solid with a molecular formula of C11H13ClN2O and a molecular weight of 226.7 g/mol. CEB is a versatile compound, with a variety of uses in scientific research, drug development, and even in the production of pharmaceuticals.
科学研究应用
H1-抗组胺活性
已经探索了苯并咪唑衍生物的合成,包括类似于2-氯-1-(2-乙氧基乙基)-1H-苯并咪唑的化合物,以评估它们的H1-抗组胺活性。一项研究表明,在苯并咪唑核的1-位置具有2-(取代氧基)乙基基团的衍生物表现出强大的体内抗组胺活性,强调了该基团中氧原子对增强活性的重要性。一种特定的化合物被发现比广泛使用的抗组胺药盐酸氯苯那敏更为有效,表明具有潜在临床评估的可能性(R. Iemura, T. Kawashima, T. Fukuda, K. Ito, G. Tsukamoto, 1986)。
抗真菌、杀虫和除草活性
对苯并咪唑化合物的研究还显示它们表现出多种生物活性,包括抗真菌、杀虫和除草特性。一项研究合成了具有不同取代基的苯并咪唑,发现它们表现出显著的抗真菌活性,而其他一些化合物显示出潜在的除草活性,表明它们在农业和制药领域的适用性(T. Hisano, M. Ichikawa, K. Tsumoto, M. Tasaki, 1982)。
抗微生物活性
已经合成并评估了苯并咪唑衍生物的抗微生物活性,显示出对大肠杆菌和金黄色葡萄球菌等常见病原体的显著作用。这包括对1,3,4-噁二唑基1H-苯并咪唑衍生物的研究,表明了开发新的抗微生物药剂的潜力(Salahuddin, M. Shaharyar, A. Mazumder, M. M. Abdullah, 2017)。
缓蚀作用
苯并咪唑衍生物的另一个应用是在缓蚀中,特别是用于保护酸性环境中的铁表面。研究表明,某些苯并咪唑化合物通过吸附到铁表面上有效地抑制了腐蚀,表明它们在工业应用中延长金属结构寿命的可能性(K. F. Khaled, 2003)。
属性
IUPAC Name |
2-chloro-1-(2-ethoxyethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-2-15-8-7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQPWDHVCUXRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440767 | |
| Record name | 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole | |
CAS RN |
87233-54-3 | |
| Record name | 2-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-1-(2-ETHOXYETHYL)-1H-BENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9ES7R4ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

